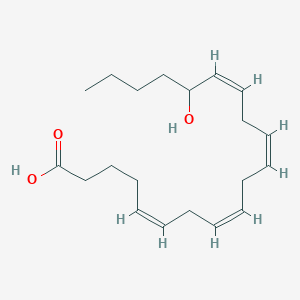![molecular formula C25H36N2O B176044 Bis[4-(dipropylamino)phenyl]methanone CAS No. 103208-52-2](/img/structure/B176044.png)
Bis[4-(dipropylamino)phenyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[4-(dipropylamino)phenyl]methanone, also known as bis-DPA, is a synthetic compound that has gained interest in scientific research due to its potential applications as a fluorescent probe. Bis-DPA is a member of the diarylethene family, which are photochromic compounds that can undergo reversible changes in their optical properties upon exposure to light.
科学研究应用
Bis-DPA has been widely used as a fluorescent probe in various scientific research applications, including bioimaging, sensing, and photonic devices. In bioimaging, Bis[4-(dipropylamino)phenyl]methanone has been used to visualize cellular structures and monitor biological processes due to its high fluorescence quantum yield and photostability. In sensing, Bis[4-(dipropylamino)phenyl]methanone has been used to detect metal ions and pH changes in aqueous solutions. In photonic devices, Bis[4-(dipropylamino)phenyl]methanone has been used to create optical switches and memory devices.
作用机制
The mechanism of action of Bis[4-(dipropylamino)phenyl]methanone involves a reversible photochromic reaction, in which the compound can switch between two isomeric forms upon exposure to light. The closed form of Bis[4-(dipropylamino)phenyl]methanone is non-fluorescent, while the open form is highly fluorescent. The photochromic reaction is triggered by the absorption of light, which induces a ring-opening reaction in the molecule.
生化和生理效应
Bis-DPA has been shown to be non-toxic and non-cytotoxic in various in vitro and in vivo studies. However, its potential effects on biological systems are still under investigation. Some studies have suggested that Bis[4-(dipropylamino)phenyl]methanone may interact with cellular membranes and alter their properties, which could have implications for cellular signaling and function.
实验室实验的优点和局限性
The advantages of using Bis[4-(dipropylamino)phenyl]methanone as a fluorescent probe include its high fluorescence quantum yield, photostability, and ability to undergo reversible photochromic reactions. However, some limitations of using Bis[4-(dipropylamino)phenyl]methanone include its relatively low solubility in aqueous solutions and sensitivity to pH changes.
未来方向
There are several potential future directions for research on Bis[4-(dipropylamino)phenyl]methanone. One area of interest is the development of new synthetic methods to improve the yield and purity of the compound. Another area of interest is the exploration of new applications for Bis[4-(dipropylamino)phenyl]methanone in areas such as drug delivery and optoelectronics. Additionally, further studies are needed to investigate the potential effects of Bis[4-(dipropylamino)phenyl]methanone on biological systems and to optimize its performance as a fluorescent probe.
合成方法
Bis-DPA can be synthesized through a multi-step process involving the reaction of 4-bromoacetophenone with dipropylamine, followed by a cyclization reaction with sodium hydride and 1,2-dibromoethane. The resulting product is then subjected to a final reaction with lithium aluminum hydride to yield Bis[4-(dipropylamino)phenyl]methanone in high purity.
属性
CAS 编号 |
103208-52-2 |
|---|---|
产品名称 |
Bis[4-(dipropylamino)phenyl]methanone |
分子式 |
C25H36N2O |
分子量 |
380.6 g/mol |
IUPAC 名称 |
bis[4-(dipropylamino)phenyl]methanone |
InChI |
InChI=1S/C25H36N2O/c1-5-17-26(18-6-2)23-13-9-21(10-14-23)25(28)22-11-15-24(16-12-22)27(19-7-3)20-8-4/h9-16H,5-8,17-20H2,1-4H3 |
InChI 键 |
BPTYDLGBSQCMFR-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(CCC)CCC |
规范 SMILES |
CCCN(CCC)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(CCC)CCC |
同义词 |
Methanone, bis[4-(dipropylaMino)phenyl]- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



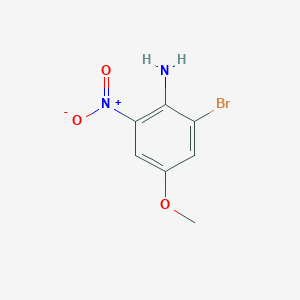
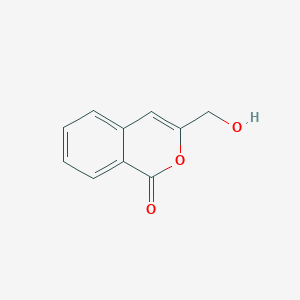
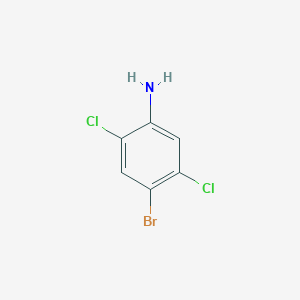
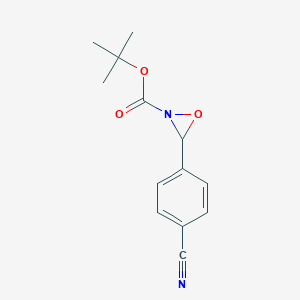
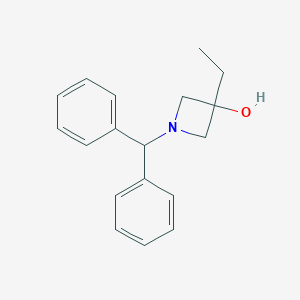
![[3-(3-Phenylpropoxy)phenyl]amine hydrochloride](/img/structure/B175972.png)
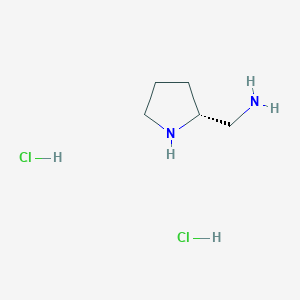
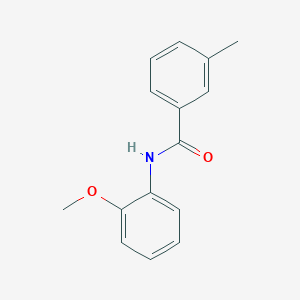
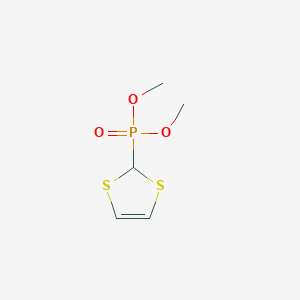
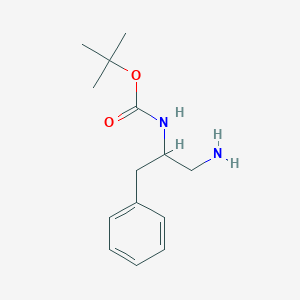
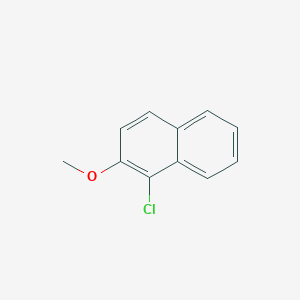
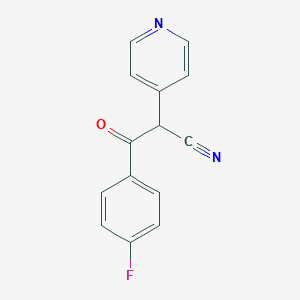
![Anthra[2,3-b:6,7-b']dithiophene](/img/structure/B175991.png)
